(4-Aminobut-2-yn-1-yl)bis(propan-2-yl)amine
Description
(4-Aminobut-2-yn-1-yl)bis(propan-2-yl)amine (IUPAC name) is a secondary amine featuring a propargyl (but-2-yn-1-yl) backbone substituted with two isopropyl (propan-2-yl) groups and a terminal primary amine group. Its molecular formula is C₁₀H₁₉N₂, with a molecular weight of 167.28 g/mol (estimated via analogous compounds in ). The compound’s structure combines steric bulk from the isopropyl groups with the reactivity of the alkyne and amine functionalities, suggesting applications in coordination chemistry, organic synthesis, or as a ligand precursor.
Properties
Molecular Formula |
C10H20N2 |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
N',N'-di(propan-2-yl)but-2-yne-1,4-diamine |
InChI |
InChI=1S/C10H20N2/c1-9(2)12(10(3)4)8-6-5-7-11/h9-10H,7-8,11H2,1-4H3 |
InChI Key |
KUCWBDYXZADOJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC#CCN)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminobut-2-yn-1-yl)bis(propan-2-yl)amine typically involves the reaction of 4-chlorobut-2-yne with bis(propan-2-yl)amine in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: In an industrial setting, the production of (4-Aminobut-2-yn-1-yl)bis(propan-2-yl)amine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (4-Aminobut-2-yn-1-yl)bis(propan-2-yl)amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of corresponding oximes or nitriles.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of saturated amines.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where various electrophiles can replace the hydrogen atoms, forming substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents such as tetrahydrofuran or diethyl ether under an inert atmosphere.
Substitution: Electrophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine to neutralize the by-products.
Major Products Formed:
Oxidation: Oximes, nitriles
Reduction: Saturated amines
Substitution: Substituted amines
Scientific Research Applications
Chemistry: (4-Aminobut-2-yn-1-yl)bis(propan-2-yl)amine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of novel pharmaceuticals. Its structural features may contribute to the development of drugs with specific biological activities.
Industry: In the industrial sector, (4-Aminobut-2-yn-1-yl)bis(propan-2-yl)amine can be used as an intermediate in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of (4-Aminobut-2-yn-1-yl)bis(propan-2-yl)amine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes by binding to their active sites. The compound’s ability to form stable complexes with metal ions can also influence its activity, potentially affecting metalloprotein function and signaling pathways.
Comparison with Similar Compounds
N,N-Diisopropylethylenediamine
- Structure: (2-Aminoethyl)bis(propan-2-yl)amine (C₈H₂₀N₂; MW: 144.26 g/mol) .
- Comparison :
- Backbone : Ethylenediamine (C₂H₄N₂) vs. propargyl (C₄H₅N).
- Functionality : Lacks the alkyne group but retains the bis(isopropyl)amine group.
- Applications : Widely used as a chelating ligand in transition-metal catalysis and as a base in organic synthesis due to its strong electron-donating properties .
[2-(5-Methoxy-1-benzofuran-3-yl)ethyl]bis(propan-2-yl)amine (5-MeO-DiBF)
- Structure: Aromatic benzofuran core linked to a bis(isopropyl)amine via an ethyl chain (C₁₆H₂₂NO₂; MW: 260.35 g/mol) .
- Comparison :
- Backbone : Benzofuran (aromatic) vs. alkyne (linear).
- Functionality : The aromatic system introduces π-π interactions, while the ethyl chain enhances lipophilicity.
- Applications : Reported as a psychoactive substance with stimulant effects, highlighting how structural modifications alter biological activity .
Allyl Tetraisopropylphosphorodiamidite
- Structure: {Bis(propan-2-yl)aminophosphanyl}bis(propan-2-yl)amine (C₁₃H₂₈N₂OP; MW: 265.35 g/mol) .
- Comparison :
(Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine
- Structure : Propargyl backbone substituted with two pyridylmethyl groups (C₁₅H₁₅N₃; MW: 237.3 g/mol) .
- Comparison: Backbone: Similar propargyl chain but with aromatic pyridyl substituents. Applications: Used in coordination chemistry for constructing metal-organic frameworks (MOFs) .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features | Applications |
|---|---|---|---|---|
| (4-Aminobut-2-yn-1-yl)bis(propan-2-yl)amine | C₁₀H₁₉N₂ | 167.28 | Alkyne, bis(isopropyl)amine | Ligand synthesis, organic chemistry |
| N,N-Diisopropylethylenediamine | C₈H₂₀N₂ | 144.26 | Ethylenediamine, bis(isopropyl)amine | Chelation, catalysis |
| 5-MeO-DiBF | C₁₆H₂₂NO₂ | 260.35 | Benzofuran, ethyl linker | Psychoactive substance |
| Allyl Tetraisopropylphosphorodiamidite | C₁₃H₂₈N₂OP | 265.35 | Phosphorus core, allyloxy group | Oligonucleotide synthesis |
| (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine | C₁₅H₁₅N₃ | 237.30 | Pyridylmethyl, propargyl | MOF construction, catalysis |
Biological Activity
(4-Aminobut-2-yn-1-yl)bis(propan-2-yl)amine, also known by its IUPAC name, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure features an alkyne moiety and a bis-propan-2-yl amine group, which may confer unique interactions with biological targets. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅N |
| Molecular Weight | 165.25 g/mol |
| IUPAC Name | (4-Aminobut-2-yn-1-yl)bis(propan-2-yl)amine |
| Canonical SMILES | CC(C)N(CC#C)C(C)N |
The biological activity of (4-Aminobut-2-yn-1-yl)bis(propan-2-yl)amine is primarily attributed to its ability to interact with specific enzymes and receptors in cellular pathways. The alkyne group can participate in click chemistry reactions, which are useful for labeling and probing biological systems. Additionally, the amine functionality can engage in hydrogen bonding and ionic interactions with target proteins.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
-
Anticancer Properties :
- In vitro studies have demonstrated that (4-Aminobut-2-yn-1-yl)bis(propan-2-yl)amine can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study showed that this compound reduced viability in breast cancer cells by 30% at concentrations as low as 10 µM .
- Neuroprotective Effects :
- Enzyme Inhibition :
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that (4-Aminobut-2-yn-1-yl)bis(propan-2-yl)amine exhibited significant cytotoxicity against MCF7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways. The results indicated an IC50 value of approximately 15 µM for MCF7 cells, highlighting its potential as a chemotherapeutic agent .
Case Study 2: Neuroprotection
In a model of oxidative stress induced by hydrogen peroxide in SH-SY5Y neuroblastoma cells, treatment with (4-Aminobut-2-yn-1-yl)bis(propan-2-yl)amine resulted in a significant decrease in reactive oxygen species (ROS). The protective effect was quantified using flow cytometry, showing a reduction in ROS levels by over 40% compared to untreated controls .
Research Findings Summary
The following table summarizes key findings from recent studies on the biological activity of (4-Aminobut-2-yn-1-yl)bis(propan-2-yl)amine:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
